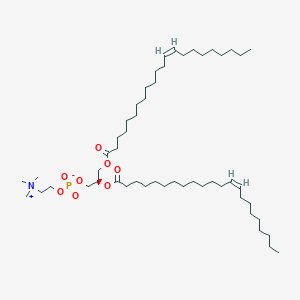

1,2-Dierucoyl-sn-glycero-3-phosphocholine

描述

1,2-Dierucoyl-sn-glycero-3-phosphocholine is a phospholipid containing the unsaturated long-chain fatty acid, erucic acid, at the sn-1 and sn-2 positions. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . It is a key component in the study of lipid bilayers and membrane dynamics due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dierucoyl-sn-glycero-3-phosphocholine is synthesized through a series of chemical reactions involving erucic acid and phosphocholine. The synthesis typically involves the esterification of erucic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .

化学反应分析

Types of Reactions: 1,2-Dierucoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the breakdown of the phospholipid into its constituent fatty acids and glycerophosphocholine.

Major Products:

Hydrolysis Products: Erucic acid and glycerophosphocholine.

Oxidation Products: Peroxides and other oxidative derivatives of erucic acid.

科学研究应用

Biological Membrane Studies

DEPC is extensively used in the study of biological membranes due to its ability to mimic natural lipid bilayers. Its unique structure, characterized by long unsaturated fatty acid chains, allows researchers to investigate lipid dynamics and membrane properties.

Case Study: Liposome Formation

A study demonstrated the formation of liposomes using DEPC alongside other phospholipids. The research highlighted the role of bilayer thickness in ion channel activity, showing that liposomes formed with DEPC exhibited significant ion release activity compared to those formed with shorter-chain lipids . This property makes DEPC a valuable tool for studying membrane permeability and the effects of various agents on lipid bilayers.

Drug Delivery Systems

DEPC is utilized in the development of drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Its structure facilitates the formation of micelles and liposomes, which can improve the solubility and bioavailability of poorly soluble drugs.

Application Example: Encapsulation Efficiency

In a comparative study, DEPC-based liposomes were shown to have higher encapsulation efficiency for hydrophobic drugs compared to traditional phospholipids. This enhanced performance is attributed to DEPC's longer acyl chains, which provide a more favorable environment for drug incorporation .

Model Membranes for T-cell Studies

DEPC has been employed in creating model membranes that mimic T-cell membranes. These models are essential for studying T-cell activation and signaling pathways.

Research Findings

A recent investigation utilized DEPC in preparing model membranes to assess the impact of cholesterol on membrane fluidity and protein interactions. The results indicated that cholesterol significantly alters the physical properties of DEPC-containing membranes, affecting T-cell receptor signaling dynamics .

Data Table: Comparison of Phospholipids in Liposome Studies

| Phospholipid Type | Acyl Chain Length | Ion Release Activity | Encapsulation Efficiency |

|---|---|---|---|

| 1,2-Dimyristoleoyl-sn-glycero-3-PC | 14:1 | Low | Moderate |

| 1,2-Dioleoyl-sn-glycero-3-PC | 18:1 | Moderate | High |

| 1,2-Dierucoyl-sn-glycero-3-PC | 22:1 | High | Very High |

作用机制

1,2-Dierucoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into lipid bilayers, altering their physical properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, influencing membrane dynamics and function. The presence of unsaturated fatty acid chains in its structure allows for greater flexibility and fluidity in the lipid bilayer .

相似化合物的比较

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid instead of erucic acid, resulting in different membrane properties.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains saturated fatty acids, leading to a more rigid membrane structure.

1,2-Distearoyl-sn-glycero-3-phosphocholine: Another saturated phospholipid with different physical properties compared to 1,2-Dierucoyl-sn-glycero-3-phosphocholine.

Uniqueness: this compound is unique due to its long-chain unsaturated fatty acids, which confer distinct fluidity and permeability characteristics to lipid bilayers. This makes it particularly useful in studies involving membrane dynamics and in the formulation of flexible liposomal drug delivery systems .

生物活性

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a phospholipid primarily used in the formulation of liposomes and studying lipid bilayer properties. Its unique structure, characterized by long-chain unsaturated fatty acids, imparts specific biological activities that are crucial for various applications in biochemistry and pharmacology.

Structural Characteristics

- Molecular Formula : C52H100NO8P

- Molecular Weight : 898.33 g/mol

- CAS Number : 51779-95-4

The structure of DEPC includes two erucic acid chains (C22:1) attached to a glycerol backbone, which significantly influences its physical and chemical properties, such as membrane fluidity and permeability.

Liposome Formation

DEPC is extensively utilized in the preparation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as drug delivery systems due to their ability to encapsulate hydrophilic and hydrophobic drugs, enhancing bioavailability and targeting specific tissues.

Table 1: Liposome Characteristics with DEPC

| Parameter | Value |

|---|---|

| Lipid Composition | DEPC, DMPC, DOPC |

| Average Diameter | 100-200 nm |

| Drug Encapsulation Efficiency | >80% |

| Stability | High at physiological pH |

Membrane Dynamics and Ion Transport

Research indicates that DEPC plays a significant role in modulating membrane dynamics. Studies have shown that liposomes formed with DEPC exhibit enhanced sodium ion transport compared to those formed with shorter-chain phospholipids like DMPC. This property is crucial for understanding cellular processes such as signal transduction and nutrient uptake.

A study demonstrated that peak sodium release activity occurred with longer channels in DEPC liposomes, suggesting that the lipid's chain length contributes to its ion transport capabilities .

Study on Antimicrobial Effects

In a study examining the antimicrobial properties of ciprofloxacin-loaded liposomes using DEPC, researchers found that the formulation provided sustained antibacterial activity. The controlled release mechanism enabled effective treatment against bacterial infections, highlighting DEPC's potential in therapeutic applications .

Pharmacokinetics in Drug Delivery

Another significant investigation focused on the pharmacokinetics of oxaliplatin-loaded liposomal depots formulated with DEPC. The study reported a maximum concentration (Cmax) of 412.00 ± 58.54 µg·h/mL within 0–24 hours post-administration, indicating effective drug retention and prolonged therapeutic action .

Mechanistic Insights

Research has revealed that DEPC affects membrane elasticity and thickness, which are critical factors influencing protein interactions and membrane fusion events. The incorporation of DEPC into lipid bilayers has been shown to alter bilayer properties significantly, enhancing the flexibility necessary for membrane fusion during processes such as viral entry into host cells .

Table 2: Effects of DEPC on Membrane Properties

| Property | Effect |

|---|---|

| Bilayer Thickness | Increased |

| Elasticity | Enhanced |

| Protein Interaction | Modulated |

属性

IUPAC Name |

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEURMLKLAEUAY-JFSPZUDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345798 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:1(13Z)/22:1(13Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-95-4, 76420-81-0 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the acyl chain length of di22:1PC influence its interaction with membrane-active molecules like antimicrobial peptides?

A1: The long 22-carbon acyl chains of di22:1PC create a thicker bilayer compared to phospholipids with shorter chains, such as 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) []. This difference in thickness significantly affects the activity of membrane-active molecules. For instance, synthetic ion channels with longer hydrophobic regions exhibit peak activity in di22:1PC liposomes, while shorter channels are more active in thinner DMPC membranes []. This suggests that matching the hydrophobic length of the active molecule to the bilayer thickness is crucial for optimal interaction. Similarly, the antimicrobial peptide melittin induces a greater thinning effect in di22:1PC bilayers compared to thinner bilayers, highlighting the role of bilayer thickness in peptide-membrane interactions [].

Q2: Can di22:1PC be used to study the impact of membrane thickness on the activity of pore-forming molecules?

A2: Yes, di22:1PC's ability to form thicker bilayers makes it a useful tool for investigating the influence of membrane thickness on pore formation. Research on the bacterial toxin colicin E1 demonstrates this. Colicin E1 forms small conductance channels in thinner membranes but switches to a novel large conductance state in di22:1PC bilayers []. This suggests that the thicker hydrophobic environment provided by di22:1PC can alter the conformation and properties of membrane-spanning protein regions, directly impacting their function.

Q3: How does di22:1PC contribute to understanding drug-membrane interactions?

A3: di22:1PC serves as a model membrane system to assess the bilayer-perturbing effects of drugs. Studies have shown that certain drug-like molecules can either enhance or suppress the function of gramicidin channels embedded in di22:1PC bilayers, while not affecting their activity in thinner DOPC bilayers []. This difference highlights the sensitivity of membrane proteins to drug-induced changes in bilayer properties, which can be more pronounced in thicker membranes like those formed by di22:1PC. By utilizing di22:1PC in in silico and in vitro assays, researchers can better predict the potential of drug candidates to perturb membrane structure and function, ultimately contributing to safer drug design [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。